

Pharmacological Profile of the M1 Agonist SDZ ENS 163: A Technical Guide

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Abstract

SDZ ENS 163, a thiolactone analogue of pilocarpine, is a muscarinic acetylcholine receptor agonist with a distinct pharmacological profile.[1] It exhibits high affinity and functional agonism at the M1 muscarinic receptor subtype, with a complex interplay of partial agonism and antagonism at other subtypes. This technical guide provides a comprehensive overview of the pharmacological properties of SDZ ENS 163, including its binding affinity, functional potency and efficacy across various muscarinic receptor subtypes, and its effects in in vivo models. Detailed methodologies for the key experiments cited are provided, along with visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors that are widely expressed throughout the central and peripheral nervous systems. They are involved in a multitude of physiological processes, including learning, memory, and autonomic regulation. The M1 subtype, in particular, is a key target for the development of therapeutics for cognitive disorders such as Alzheimer's disease. SDZ ENS 163 emerged from research efforts to develop selective M1 agonists with the potential to enhance cholinergic transmission in a targeted manner, thereby avoiding the widespread side effects associated with non-selective muscarinic agonists.



In Vitro Pharmacology

The in vitro pharmacological profile of SDZ ENS 163 has been characterized through a series of radioligand binding and functional assays.

Binding Affinity

Radioligand binding studies using ³H-N-methylscopolamine (³H-NMS) have been conducted to determine the affinity of SDZ ENS 163 for muscarinic receptor subtypes. These studies were performed using Chinese Hamster Ovary (CHO) cells stably expressing human m1 and m3 receptors.[1] The results indicate that SDZ ENS 163 does not show significant discrimination between the m1 and m3 receptor subtypes in terms of binding affinity.[1]

Table 1: Binding Affinity (Ki) of SDZ ENS 163 at Muscarinic Receptors

Receptor Subtype	Radioligand	Cell Line	Ki (μM)	Reference
m1	³H-NMS	СНО	1.5	[1]
m3	³H-NMS	СНО	2.4	[1]

Data for M2, M4, and M5 receptor binding affinities are not available in the reviewed literature.

Functional Activity

The functional activity of SDZ ENS 163 has been assessed in various tissue preparations that endogenously express specific muscarinic receptor subtypes.

- M1 Receptor: In the rat superior cervical ganglion, a model for M1 receptor function, SDZ ENS 163 acts as a full agonist, inducing concentration-dependent depolarizations with an efficacy comparable to the endogenous agonist carbachol.[1][2]
- M2 Receptor: In the rat atria, which is rich in M2 receptors, SDZ ENS 163 exhibits weak
 partial agonist activity and also acts as a competitive antagonist against carbachol-induced
 effects.[2]



 M3 Receptor: In the guinea-pig ileum, a classic model for M3 receptor-mediated smooth muscle contraction, SDZ ENS 163 behaves as a partial agonist.[1][2]

Table 2: Functional Potency (pD2/pA2) and Efficacy of SDZ ENS 163 at Muscarinic Receptors

Receptor Subtype	Tissue/Mod el	Parameter	Value	Efficacy (% of Carbachol)	Reference
M1	Rat Superior Cervical Ganglion	pD2	6.5 ± 0.3	128 ± 4.2	[2]
M2	Rat Left Atria	Efficacy	-	14 ± 2.9 (partial agonist)	[2]
M2	Rat Left Atria	pA2	5.8 ± 0.2	- (antagonist)	[2]
M3	Guinea-Pig Ileum	pD2	5.3 ± 0.1	72 ± 4.2 (partial agonist)	[2]

Data for M4 and M5 receptor functional activity are not available in the reviewed literature.

Signaling Pathways

The primary signaling pathway activated by M1 receptor agonists is the hydrolysis of phosphoinositides. SDZ ENS 163 has been shown to be a partial agonist in stimulating phosphoinositide (PI) turnover in A9L cells, which is consistent with its M1 agonistic activity.[1]





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M1 Receptor Signaling Pathway for SDZ ENS 163.

In Vivo Pharmacology

The in vivo effects of SDZ ENS 163 are consistent with its in vitro profile, demonstrating central nervous system activity with a favorable peripheral side effect profile.

Effects on Acetylcholine Turnover

Oral administration of SDZ ENS 163 (3-10 µmol/kg) in rats has been shown to reduce brain acetylcholine (ACh) levels, which is indicative of an increased turnover of ACh.[2] This effect is consistent with a presynaptic M2 receptor antagonistic activity, leading to enhanced ACh release, and a postsynaptic M1 agonistic activity.[1]

Electrophysiological Effects

Intraperitoneal administration of SDZ ENS 163 (0.3-30 µmol/kg) in rats leads to an increase in the energy of the low-frequency band (2-5 Hz) in the hippocampal electroencephalogram (EEG).[2] This EEG profile is characteristic of centrally acting muscarinic agonists and is thought to be related to cognitive enhancement.

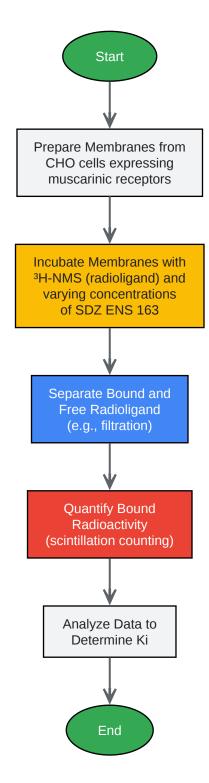
Experimental Protocols

The following are generalized protocols for the key assays used to characterize SDZ ENS 163. Specific parameters may have varied in the original studies.

Radioligand Binding Assay (CHO cells)



This protocol outlines a competitive binding assay to determine the affinity of SDZ ENS 163 for muscarinic receptors.



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Workflow for Radioligand Binding Assay.



- Membrane Preparation: CHO cells stably expressing the muscarinic receptor subtype of interest are harvested and homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
- Incubation: A fixed concentration of the radioligand (e.g., ³H-NMS) is incubated with the cell membranes in the presence of a range of concentrations of the unlabeled competitor drug (SDZ ENS 163). Non-specific binding is determined in the presence of a high concentration of a standard muscarinic antagonist (e.g., atropine).
- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap
 the membranes with the bound radioligand. The filters are then washed with ice-cold buffer
 to remove unbound radioligand.
- Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Phosphoinositide Turnover Assay (A9L cells)

This protocol measures the ability of SDZ ENS 163 to stimulate the production of inositol phosphates, a downstream signaling event of M1 receptor activation.

- Cell Culture and Labeling: A9L cells are cultured and incubated with ³H-myo-inositol to label the cellular phosphoinositide pools.
- Stimulation: The cells are then washed and incubated with SDZ ENS 163 at various concentrations for a defined period.
- Extraction: The reaction is stopped, and the inositol phosphates are extracted from the cells.
- Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography and the radioactivity of each fraction is determined by scintillation counting.



 Data Analysis: The amount of ³H-inositol phosphates produced is plotted against the concentration of SDZ ENS 163 to generate a dose-response curve and determine the EC50 and maximal response.

Summary and Conclusion

SDZ ENS 163 is a muscarinic agonist with a unique pharmacological profile characterized by:

- Full agonism at M1 receptors.
- · Partial agonism at M3 receptors.
- Weak partial agonism and competitive antagonism at M2 receptors.

Its ability to act as a potent M1 agonist with central activity, coupled with a reduced peripheral cholinergic effect, suggested its potential as a therapeutic agent for cognitive decline in conditions like Alzheimer's disease. The lack of publicly available data on its activity at M4 and M5 receptors, however, leaves its complete selectivity profile incompletely characterized. The detailed experimental protocols provided in this guide, while generalized, offer a framework for understanding the methodologies used to elucidate the pharmacological properties of this and similar compounds. Further research would be necessary to fully understand its interactions with all muscarinic receptor subtypes and to explore its full therapeutic potential.

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